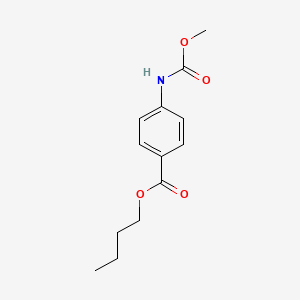

Butyl 4-(methoxycarbonylamino)benzoate

Description

Contextualization within Benzoate (B1203000) and Carbamate (B1207046) Chemical Families

From a structural standpoint, Butyl 4-(methoxycarbonylamino)benzoate is a member of two significant families of organic compounds: benzoates and carbamates. This dual identity is conferred by the presence of distinct functional groups within its molecular architecture.

The "butyl...benzoate" component of its name indicates that it is a benzoate ester. nih.govfishersci.com Benzoate esters are derivatives of benzoic acid, where the acidic proton of the carboxyl group is replaced by an alkyl or aryl group. fishersci.com In this specific case, it is a butyl ester, meaning a four-carbon alkyl chain is attached to the carboxyl oxygen. Benzoate esters are common in both natural and synthetic chemistry, with applications ranging from flavorings and fragrances to pharmaceuticals. foodb.cawikipedia.org

The "(methoxycarbonylamino)" substituent at the fourth position of the benzene (B151609) ring signifies the presence of a carbamate group. fiveable.menih.gov A carbamate is a functional group that can be considered a hybrid of an ester and an amide. nih.gov The carbamate linkage is characterized by a carbonyl group flanked by an oxygen and a nitrogen atom. This functional group is a cornerstone in the synthesis of polyurethanes and is also a key structural motif in many pharmaceuticals and agricultural chemicals. nih.govnih.gov Carbamates are often used as protecting groups for amines in complex organic syntheses due to their stability and the relative ease with which they can be removed. masterorganicchemistry.comchem-station.com

Academic Significance and Core Research Areas of this compound

Consequently, there are no established core research areas associated with this compound. While its constituent functional groups—benzoate esters and carbamates—are individually of immense importance in medicinal chemistry, polymer science, and materials science, this specific combination in a single molecule has not garnered significant scientific attention. It is plausible that such a compound could be synthesized as an intermediate in a larger synthetic pathway, but it does not appear as a key molecule in any prominent research field.

Chemical and Structural Data

Below are tables detailing the deduced chemical identifiers and a breakdown of the structural components of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol |

| CAS Number | Not Assigned |

Table 2: Structural Breakdown

| Component | Functional Group | Chemical Moiety |

| Ester | Benzoate | Butyl group |

| Substituent | Carbamate | Methoxycarbonylamino group |

| Core Structure | Aromatic Ring | Benzene |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5282-56-4 |

|---|---|

Molecular Formula |

C13H17NO4 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

butyl 4-(methoxycarbonylamino)benzoate |

InChI |

InChI=1S/C13H17NO4/c1-3-4-9-18-12(15)10-5-7-11(8-6-10)14-13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,16) |

InChI Key |

YVGSVUDCPCRDNS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 4 Methoxycarbonylamino Benzoate and Analogs

Esterification and Carbamate (B1207046) Formation Strategies

The most direct and widely understood approaches to synthesizing Butyl 4-(methoxycarbonylamino)benzoate and its analogs involve a two-step process: the formation of the butyl ester of 4-aminobenzoic acid, followed by the introduction of the methoxycarbonyl group onto the amino functionality, or vice-versa.

Direct Esterification Pathways

The formation of the butyl ester from 4-aminobenzoic acid is commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol, in this case, butanol, in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation.

The direct esterification of p-aminobenzoic acid (PABA) with various alcohols has been a subject of study, providing a basis for the synthesis of the butyl ester precursor. asm.org

Table 1: Fischer Esterification of p-Aminobenzoic Acid with Various Alcohols

| Alcohol | Catalyst | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Ethanol (B145695) | H₂SO₄ | Reflux | High |

| Butanol | H₂SO₄ | Reflux, water removal | Good |

| Isobutanol | H₂SO₄ | Reflux, water removal | Good |

| tert-Butanol | H₂SO₄ | Reflux, water removal | Moderate |

This table is illustrative of typical Fischer esterification reactions and yields.

Once Butyl 4-aminobenzoate (B8803810) is obtained, the subsequent step involves the formation of the carbamate.

Carbamate Formation via Alkyl Chloroformate Reactions

A conventional and widely used method for the formation of carbamates is the reaction of an amine with an alkyl chloroformate. wikipedia.org In the synthesis of this compound, this would involve the reaction of Butyl 4-aminobenzoate with methyl chloroformate. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. wikipedia.org

The general reaction is as follows:

R-NH₂ + ClCOOR' → R-NHCOOR' + HCl

This method is versatile and can be applied to a wide range of amines and chloroformates. However, the use of phosgene (B1210022) derivatives like chloroformates raises safety and toxicity concerns, prompting the development of alternative methods. researchgate.net

Table 2: Carbamate Formation from Amines and Chloroformates

| Amine | Chloroformate | Base | Solvent | Product |

|---|---|---|---|---|

| Aniline (B41778) | Methyl Chloroformate | Pyridine | Dichloromethane | Methyl phenylcarbamate |

| Butyl 4-aminobenzoate | Methyl Chloroformate | Triethylamine | Tetrahydrofuran | This compound |

| Benzylamine | Ethyl Chloroformate | Sodium Bicarbonate | Ethyl acetate/Water | Ethyl benzylcarbamate |

This table provides examples of carbamate synthesis using the chloroformate method.

Multicomponent Reaction Approaches

Modern synthetic chemistry often favors multicomponent reactions (MCRs) due to their efficiency in building molecular complexity in a single step from three or more starting materials. These approaches can offer advantages in terms of atom economy and reduced waste generation.

Metal-Free Chemoselective Syntheses

Recent advancements have focused on the development of metal-free catalytic systems for carbamate synthesis, often utilizing carbon dioxide (CO₂) as a C1 source. nih.gov A metal-free, chemo- and site-selective process for the formation of N-aryl-carbamates has been reported using cyclic organic carbonates and aromatic amines in the presence of an organocatalyst like triazabicyclodecene (TBD). scispace.comnih.gov This approach provides a sustainable methodology for forming a variety of N-aryl carbamate synthons in good to excellent yields under mild conditions. scispace.comnih.gov

Furthermore, superbase-catalyzed nitrogen-selective carboxylation of N-heteroaryls with CO₂, followed by alkylation, enables the synthesis of O-alkyl carbamates in high yields. acs.orguit.no These methods showcase the potential for the chemoselective synthesis of carbamates without the need for transition metal catalysts.

Intramolecular Redox Processes in Synthetic Pathways

While specific examples of intramolecular redox processes in the synthesis of this compound are not prominently documented, this strategy represents a sophisticated approach in organic synthesis. Conceptually, a substrate could be designed with two functional groups in different oxidation states that, upon reaction, would lead to the formation of the target carbamate structure through an internal oxidation-reduction event. For instance, a nitro group could be reduced to an amine while another part of the molecule is oxidized, all within the same molecule. A one-pot synthesis of N-alkylaminobenzenes from nitroaromatics involving reduction followed by reductive amination has been demonstrated, showcasing a tandem reduction process. organic-chemistry.org Although not a purely intramolecular redox reaction in the strictest sense, it highlights the efficiency of sequential redox transformations in a single pot. The development of true intramolecular redox reactions for the synthesis of complex carbamates remains an area of ongoing research.

Principles of Green Chemistry in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. organic-chemistry.orgacs.org Key considerations include atom economy, the use of less hazardous chemicals, and energy efficiency.

In the context of the synthetic methodologies discussed, several green chemistry principles are relevant:

Atom Economy : Multicomponent reactions (Section 2.2) generally exhibit higher atom economy compared to traditional multi-step syntheses, as more of the atoms from the starting materials are incorporated into the final product. acs.org

Use of Renewable Feedstocks : The utilization of carbon dioxide (CO₂) as a C1 building block for carbamate synthesis (Section 2.2.1) is a prime example of employing a renewable and abundant feedstock. researchgate.netrsc.orgpsu.edu This approach also offers an alternative to hazardous reagents like phosgene and its derivatives. researchgate.net

Catalysis : The use of catalytic methods, whether they involve acids in Fischer esterification or organocatalysts in metal-free carbamate synthesis, is preferable to stoichiometric reagents. organic-chemistry.orgacs.org Catalysts reduce waste by being effective in small amounts and being recyclable in many cases.

Safer Solvents and Auxiliaries : Research into performing reactions in greener solvents, or even under solvent-free conditions, is a key aspect of green chemistry. The synthesis of certain carbamates in water or under solvent-free conditions has been explored. rsc.orgiupac.org

By integrating these principles, the synthesis of this compound and its analogs can be made more efficient, safer, and environmentally benign.

Atom Economy Maximization in Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgwikipedia.orgjocpr.com The goal is to design synthetic routes where the majority of the atoms from the starting materials become part of the target molecule, thereby minimizing waste. acs.orgnih.gov Reactions with high atom economy are inherently more efficient and sustainable. jocpr.comjk-sci.com

For the synthesis of carbamates, addition and insertion reactions are highly desirable as they are intrinsically 100% atom-economical. jk-sci.comnih.gov An ideal atom-economical synthesis of a carbamate like this compound would involve the direct addition of all reactants into the final product structure. For example, the reaction of an isocyanate with an alcohol is a classic example of an atom-economical route to carbamates. mit.edu However, the high toxicity of isocyanates makes this route less favorable from a safety perspective. nih.gov

Modern approaches focus on catalytic reactions that construct the carbamate linkage without generating stoichiometric byproducts. For instance, the direct carboxylation of amines with carbon dioxide, followed by alkylation, represents a highly atom-economical pathway. rsc.orgorganic-chemistry.org

Table 1: Comparison of Atom Economy in Different Synthetic Reactions

| Reaction Type | Description | % Atom Economy | Byproducts |

|---|---|---|---|

| Addition | Reactants combine to form a single product. | 100% | None |

| Rearrangement | A molecule's structure is rearranged. | 100% | None |

| Substitution | Part of one molecule is replaced by another atom/group. | <100% | Leaving groups, salts |

| Elimination | Atoms are removed from a molecule to form a double bond. | <100% | Small molecules (e.g., H₂O, HCl) |

This table illustrates the inherent efficiency of certain reaction types according to the principle of atom economy.

Waste Prevention and Minimization Strategies

A core tenet of green chemistry is the prevention of waste rather than its subsequent treatment. essentialchemicalindustry.org In the context of synthesizing this compound, this involves a holistic approach to the entire process. A key strategy is the substitution of hazardous reagents with more benign alternatives. A prominent example in carbamate synthesis is replacing the highly toxic and corrosive phosgene (COCl₂) with safer carbonyl sources like carbon dioxide (CO₂), urea (B33335), or dialkyl carbonates. rsc.orgpsu.eduresearchgate.net CO₂ is particularly attractive as it is abundant, non-toxic, and its utilization contributes to carbon capture efforts. rsc.orgpsu.edu

Another critical strategy is the use of catalytic processes, which reduce waste by being active in small amounts and often allowing for milder reaction conditions, thus preventing the formation of degradation byproducts. essentialchemicalindustry.org The development of recyclable heterogeneous catalysts further minimizes waste, as the catalyst can be recovered and reused over multiple reaction cycles. nih.govrsc.org Optimizing reaction conditions to maximize yield and selectivity also plays a crucial role, as it ensures that starting materials are efficiently converted into the desired product rather than unwanted side products. psu.edu

Application of Catalytic Reagents

Catalytic reagents are superior to stoichiometric ones as they increase reaction efficiency, reduce energy consumption by lowering activation barriers, and minimize waste. essentialchemicalindustry.orgacs.org The synthesis of N-aryl carbamates has significantly benefited from the development of advanced catalytic systems.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile method. mit.eduacs.orgorganic-chemistry.org For instance, the Buchwald-Hartwig amination has been adapted for C-N bond formation in carbamate synthesis. organic-chemistry.org An efficient protocol involves the palladium-catalyzed coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. acs.orgorganic-chemistry.orgresearchgate.net This method generates an aryl isocyanate intermediate in situ, which is immediately trapped by the alcohol to yield the desired carbamate. mit.eduorganic-chemistry.org

Nickel-based catalysts offer a more cost-effective and sustainable alternative to palladium. researchgate.net Photosensitized nickel catalysis, for example, allows for the N-arylation of carbamates with aryl halides under mild, visible-light-mediated conditions at room temperature. organic-chemistry.org Copper-catalyzed methods have also been developed, such as the cross-coupling of aryl chlorides with potassium cyanate in alcohols at elevated temperatures. researchgate.net Furthermore, non-metallic, base-catalyzed approaches for the direct conversion of amines, CO₂, and alkyl halides into carbamates have been reported, offering a metal-free alternative. nih.govorganic-chemistry.org

Table 2: Overview of Catalytic Systems for N-Aryl Carbamate Synthesis

| Catalyst System | Reactants | Conditions | Advantages |

|---|---|---|---|

| Palladium | Aryl halide, Sodium cyanate, Alcohol | Varies | High efficiency, broad substrate scope acs.orgorganic-chemistry.org |

| Nickel (Photoredox) | Carbamate, Aryl halide | Visible light, Room temp. | Mild conditions, inexpensive metal organic-chemistry.org |

| Copper | Aryl chloride, Potassium cyanate, Alcohol | 120-130 °C | Cost-effective |

| Titanium Dioxide-Chromium Oxide | Amine, Urea, Alcohol | Optimized conditions | Reusable heterogeneous catalyst rsc.org |

This table summarizes various catalytic methods used in the synthesis of N-aryl carbamates, highlighting their respective advantages.

Utilization of Safer Solvents and Optimized Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction. acs.org Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. researchgate.net In carbamate synthesis, there is a move away from conventional volatile organic compounds (VOCs) towards greener alternatives. Water is a highly desirable solvent due to its non-toxicity and availability, and methods have been developed for the synthesis of functional carbamates in aqueous media. rsc.org

Reaction conditions are also optimized to enhance energy efficiency. essentialchemicalindustry.org This includes operating at lower temperatures and pressures whenever possible. For example, a visible light-mediated nickel-catalyzed N-arylation of carbamates proceeds at room temperature, offering a significant energy saving compared to thermally driven processes that require high temperatures. organic-chemistry.org The use of basic catalysts for the synthesis of carbamates from amines and CO₂ can also be performed under mild pressure conditions (2.5 MPa). rsc.orgpsu.edu

Strategies for Avoiding Chemical Derivatives and Protecting Groups

Modern synthetic strategies aim to circumvent the need for protecting groups by developing highly selective reactions that target a specific functional group in a multifunctional molecule. neliti.comutsouthwestern.edu For the synthesis of this compound, this would involve methods that can directly form the carbamate on the amino group of a precursor like Butyl 4-aminobenzoate without affecting the butyl ester functionality.

Protecting-group-free syntheses often rely on the inherent reactivity differences of functional groups or the use of highly specific catalysts, such as enzymes. acs.org For example, a direct, one-pot transformation of a Boc-protected amine into a different carbamate has been developed, which technically avoids a separate deprotection-reprotection sequence. rsc.orgresearchgate.netnih.gov Similarly, direct synthesis from unprotected amino acids has been demonstrated in aqueous media, showcasing a greener approach that avoids derivatization. rsc.orgresearchgate.net

Advanced Synthetic Techniques

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, aligning with the green chemistry goal of energy efficiency. ijnrd.orgresearchgate.netnih.gov Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the reaction mixture directly and efficiently through dielectric heating. at.ua This process often leads to dramatic reductions in reaction times—from hours to minutes—as well as improved yields and cleaner reaction profiles. ijnrd.orgrasayanjournal.co.inirjet.net

The application of microwave technology to carbamate synthesis has been explored. For example, the esterification reaction to form a related compound, Butyl Benzoate (B1203000), was achieved in just 6 minutes under microwave irradiation, compared to 45 minutes with conventional heating. ijsdr.org This rapid and efficient heating can be particularly advantageous for optimizing reaction conditions and for the high-throughput synthesis of compound libraries in drug discovery. researchgate.netrasayanjournal.co.in The technology is compatible with a wide range of organic transformations, including those performed on solid supports or under solvent-free conditions, further enhancing its green credentials. nih.govirjet.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Butyl 4-aminobenzoate |

| Butyl Benzoate |

| Carbon dioxide |

| Dialkyl carbonates |

| Phosgene |

| Sodium cyanate |

| Potassium cyanate |

Phase Transfer Catalysis in Benzoate Ester Formation

Phase Transfer Catalysis (PTC) is a powerful methodology for synthesizing esters, including benzoates, under mild conditions with high yields. mdpi.com This technique is particularly useful when dealing with reactants that are soluble in two different immiscible phases, such as an aqueous phase containing a carboxylate salt and an organic phase containing an alkyl halide. The process circumvents the need for harsh conditions or anhydrous solvents often associated with traditional esterification methods. mdpi.com

The fundamental principle of PTC in benzoate ester formation involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt ("quat"), which facilitates the transfer of the benzoate anion from the aqueous phase into the organic phase. chemijournal.com Once in the organic medium, the highly reactive, "naked" anion readily undergoes a nucleophilic substitution reaction with an alkylating agent (e.g., an alkyl bromide) to form the corresponding benzoate ester. researchgate.net

The general mechanism can be described in two main steps:

Anion Exchange: The catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the benzoate anion (PhCOO⁻) at the aqueous-organic interface, forming an ion-pair (Q⁺PhCOO⁻).

Reaction in Organic Phase: This ion-pair, being soluble in the organic solvent, migrates into the organic phase where the benzoate anion reacts with the alkyl halide (R-Br) to produce the benzyl (B1604629) benzoate ester (PhCOOR) and regenerate the catalyst's halide form (Q⁺Br⁻).

Key factors influencing the reaction's efficiency include the choice of catalyst, organic solvent, temperature, and stirring rate. Common catalysts include Aliquat 336 and various tetrabutylammonium (B224687) salts. chemijournal.comresearchgate.net Solvents such as toluene, ethyl acetate, and chlorobenzene (B131634) are frequently employed. chemijournal.comresearchgate.net This method offers a green chemistry approach, often resulting in high product purity, reduced by-product formation, and simpler operational procedures compared to classical esterification. mdpi.comchemijournal.com

| Catalyst | Reactants | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Aliquat 336 | Sodium Benzoate + Benzyl Bromide | Chlorobenzene | Achieved over 98% yield of benzyl benzoate within 3 hours at 70°C. The reaction follows pseudo-first-order kinetics. | researchgate.net |

| Tetrabutylphosphonium Bromide (TBPB) | Benzaldehyde + Acidified Dichromate | Ethyl Acetate | Demonstrated the highest efficiency among tested catalysts for the oxidation of benzaldehydes to benzoic acids, a precursor step for esterification. | chemijournal.com |

| Tetrabutylammonium Chloride (TBAC) | Carboxylic Acid + Mesylate | Not Specified | Used for esterification via nucleophilic substitution, highlighting that PTC excels in reactions that need to proceed to completion without reversible dehydration. | phasetransfercatalysis.com |

| Novel Dual-Site PTC | Sodium Benzoate + n-Butyl Bromide | Toluene/Water | The use of a novel catalyst under ultrasonic irradiation significantly enhanced the esterification rate. | dntb.gov.ua |

Synthesis of Key Precursors and Intermediate Compounds

The synthesis of this compound is achieved through the assembly of key precursors and intermediates. The preparation of these building blocks involves distinct and well-established chemical routes.

Preparation of 4-[(Alkyloxycarbonyl)amino]benzoic Acid Derivatives

The formation of the carbamate moiety on the benzoic acid backbone is a critical step. The general approach involves the N-acylation of 4-aminobenzoic acid. This transformation is typically achieved by reacting 4-aminobenzoic acid with an appropriate acylating agent, such as an alkyl chloroformate, in the presence of a base to neutralize the hydrogen chloride byproduct.

For the synthesis of the "methoxycarbonylamino" derivative specifically, methyl chloroformate is used. The reaction proceeds as follows: the amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. Subsequent loss of a chloride ion and a proton (neutralized by the base) yields the desired 4-[(methoxycarbonyl)amino]benzoic acid. This method is versatile and can be adapted to produce a variety of N-alkoxycarbonyl derivatives by simply changing the alkyl chloroformate reagent.

| Target Derivative Group | Starting Material | Primary Reagent | General Reaction Type |

|---|---|---|---|

| Methoxycarbonyl | 4-Aminobenzoic Acid | Methyl Chloroformate | N-Acylation |

| Ethoxycarbonyl | 4-Aminobenzoic Acid | Ethyl Chloroformate | N-Acylation |

| Phenoxycarbonyl | 4-Aminobenzoic Acid | Phenyl Chloroformate | N-Acylation |

Synthesis of Alkyl [4-(chlorocarbonyl)phenyl]carbamate Intermediates

Once the 4-[(alkyloxycarbonyl)amino]benzoic acid derivative is prepared, the next step towards esterification is often the activation of the carboxylic acid group. A highly effective method for this is the conversion of the carboxylic acid into an acid chloride. This transformation creates a much more reactive electrophile for the subsequent reaction with an alcohol.

The standard reagent used for this conversion is thionyl chloride (SOCl₂), often used in excess or with a suitable solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to facilitate the reaction. The 4-[(alkyloxycarbonyl)amino]benzoic acid is treated with thionyl chloride, which converts the -COOH group into a -COCl group, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. The resulting product, an alkyl [4-(chlorocarbonyl)phenyl]carbamate, is a key intermediate that can be directly reacted with an alcohol to form the final ester product with high efficiency.

| Starting Material | Reagent | Product Intermediate | Reaction Type |

|---|---|---|---|

| 4-[(Methoxycarbonyl)amino]benzoic Acid | Thionyl Chloride (SOCl₂) | Methyl [4-(chlorocarbonyl)phenyl]carbamate | Acid Chloride Formation |

| 4-[(Ethoxycarbonyl)amino]benzoic Acid | Thionyl Chloride (SOCl₂) | Ethyl [4-(chlorocarbonyl)phenyl]carbamate | Acid Chloride Formation |

Routes to Butyl 4-aminobenzoate as a Core Building Block

Butyl 4-aminobenzoate, also known as butamben, serves as a crucial building block. nih.gov Its synthesis can be approached via several established routes.

One of the most direct methods is the Fischer esterification of 4-aminobenzoic acid with n-butanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.

An alternative and widely used industrial method involves a two-step process starting from 4-nitrobenzoic acid. chemicalbook.com

Esterification: 4-nitrobenzoic acid is first esterified with n-butanol under acidic conditions to produce butyl 4-nitrobenzoate (B1230335). The nitro group is unreactive under these conditions and effectively protects the position where the amine will be.

Reduction: The nitro group of butyl 4-nitrobenzoate is then reduced to an amino group. This reduction can be accomplished using various methods, such as catalytic hydrogenation (e.g., with H₂ gas over a palladium or Raney nickel catalyst) or chemical reduction (e.g., using a metal like tin or iron in acidic solution). chemicalbook.comchemicalbook.com

This two-step route is often preferred as it can lead to higher yields and avoids potential side reactions associated with the amino group during direct esterification.

| Route Name | Starting Material | Key Reagents | Intermediate(s) | Reference |

|---|---|---|---|---|

| Fischer Esterification | 4-Aminobenzoic Acid | n-Butanol, Sulfuric Acid | None | General Knowledge |

| Nitro-Reduction Route | 4-Nitrobenzoic Acid | 1. n-Butanol, Acid Catalyst 2. Reducing Agent (e.g., H₂/Pd, Raney Ni) | Butyl 4-nitrobenzoate | chemicalbook.com |

Spectroscopic and Advanced Analytical Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of Butyl 4-(methoxycarbonylamino)benzoate is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups: the N-H bond of the carbamate (B1207046), the two distinct carbonyl (C=O) groups of the ester and carbamate, the aromatic ring, and the C-O bonds. vscht.czlibretexts.org The positions of these bands are indicative of the specific chemical environment of the bonds. For instance, the C=O stretching frequency can be influenced by conjugation and the nature of the substituent. masterorganicchemistry.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (carbamate) | Stretch | 3300-3100 |

| C-H (aromatic) | Stretch | 3100-3000 |

| C-H (aliphatic) | Stretch | 3000-2850 |

| C=O (ester) | Stretch | 1730-1715 |

| C=O (carbamate) | Stretch | 1715-1680 |

| C=C (aromatic ring) | Stretch | 1600-1450 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying components in a mixture. researchgate.net It is widely used in pharmaceutical analysis for assessing the purity of compounds and quantifying their concentration in various formulations. amazonaws.comunirioja.es

Developing a robust HPLC method requires a systematic approach to select and optimize various parameters to achieve the desired separation. amazonaws.com The method is then validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is fit for its intended purpose. nih.gov Validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness. nih.gov

Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Table 3: Typical HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Example Value |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.01 µg/mL |

The optimization of chromatographic conditions is crucial for achieving efficient separation with good peak shape and resolution. nih.govnih.gov For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.net

Optimization involves adjusting:

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. The ratio is adjusted to control the retention time and separation. ugm.ac.id

Stationary Phase (Column): A C18 column is a standard choice for reversed-phase chromatography, offering good retention for moderately non-polar compounds. nih.gov

Flow Rate: This affects the analysis time and separation efficiency. A typical flow rate is around 1.0 mL/min. nih.gov

Column Temperature: Maintaining a constant temperature (e.g., 45°C) can improve peak shape and run-to-run reproducibility. nih.gov

Detection Wavelength: The wavelength for the UV detector is selected based on the analyte's maximum absorbance (λmax) to ensure the highest sensitivity. For aromatic compounds, this is often in the 230-280 nm range. nih.govnih.gov

Table 4: Example of Optimized RP-HPLC Conditions

| Parameter | Condition |

|---|---|

| Column | ACE C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (95:5 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 45°C |

| Detection Wavelength | 277 nm |

X-ray Crystallography for Solid-State Structure Determination

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to be significant.

Analysis of Molecular Conformation, Torsion, and Dihedral Angles

A thorough review of scientific literature and crystallographic databases reveals a notable absence of specific experimental or computational studies on the molecular conformation, torsion, and dihedral angles of this compound. While research exists for structurally related benzoate (B1203000) derivatives, direct analysis of the three-dimensional structure and conformational properties of this compound is not presently available in published literature.

Therefore, the presentation of detailed research findings, including data tables on bond angles and conformational analysis, is precluded by the lack of specific data for this compound.

Chemical Reactivity and Transformation Pathways

Hydrolytic Stability and Ester Cleavage Reactions

The presence of a butyl ester group makes the molecule susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond. This transformation, which yields butanol and 4-(methoxycarbonylamino)benzoic acid, can be catalyzed by either acid or base.

The stability of benzoate (B1203000) esters to hydrolysis is influenced by the nature of the alcohol group. Generally, the rate of basic hydrolysis for alkyl benzoates decreases as the size of the alkyl group increases, due to steric hindrance. nih.gov For instance, the hydrolysis half-life (t1/2) in a basic solution for methyl benzoate is shorter than that for n-butyl benzoate. nih.gov

Table 1: Comparative Half-lives (t1/2) for Base-Catalyzed Hydrolysis of Alkyl Benzoates

| Compound | Alkyl Group | Half-life (t1/2) in minutes |

|---|---|---|

| Methyl Benzoate | Methyl | 14 |

| Ethyl Benzoate | Ethyl | 14 |

| n-Propyl Benzoate | n-Propyl | 19 |

| n-Butyl Benzoate | n-Butyl | 21 |

Data reflects general trends in hydrolytic stability. nih.gov

Beyond simple hydrolysis, the butyl ester group can be cleaved under various other conditions. Thermolytic cleavage can be achieved by heating in the presence of specific solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP). researchgate.netresearchgate.net Additionally, certain reagents can selectively cleave t-butyl esters, and while the primary butyl ester in Butyl 4-(methoxycarbonylamino)benzoate is less reactive than a tertiary ester, methods developed for ester cleavage can often be adapted. organic-chemistry.org For example, treatment with sodium hydride in DMF has been used for cleaving tert-butyl benzoates, although this procedure is considered hazardous. bris.ac.uk A safer alternative involves using powdered potassium hydroxide (B78521) in THF. organic-chemistry.orgbris.ac.uk

Photochemical Reactivity and Degradation Mechanisms

The photochemical behavior of aromatic compounds is of significant interest, particularly for molecules with potential applications in materials science or as UV absorbers. The reactivity of this compound upon exposure to light is determined by the chromophores present, namely the substituted benzene (B151609) ring.

While specific photolysis studies on this compound are not extensively documented in the provided search results, the photochemistry of structurally related benzoate and aromatic carbamate (B1207046) compounds provides insight into potential degradation pathways. Aromatic esters can undergo photo-Fries rearrangement or photocleavage reactions upon UV irradiation. For analogous compounds like 4-tert-butyl-4'-methoxydibenzoylmethane, laser flash photolysis has been used to study the kinetics of transient species. nih.govresearchgate.net Such studies reveal complex decay kinetics and the formation of triplet states. nih.gov The degradation of similar compounds often leads to the formation of substituted benzoic acids and phenols. researchgate.net

The photostability of an aromatic compound is heavily influenced by the nature and position of its substituents. Electron-donating groups, like the methoxycarbonylamino group, and electron-withdrawing groups can alter the electronic state of the benzene ring, affecting its absorption spectrum and the efficiency of photochemical processes (quantum yields). The solvent environment also plays a critical role in the photostability of related molecules, influencing the equilibrium between different tautomeric forms and their subsequent photochemical reactions. researchgate.net For this compound, the presence of both the ester and carbamate groups will dictate its excited-state properties and degradation pathways, though specific quantum yield data is not available in the search results.

Mechanochemistry, the use of mechanical force to induce chemical reactions, can enhance photochemical processes. beilstein-journals.org By grinding solid reactants, often with a liquid additive (liquid-assisted grinding) or in the presence of a photocatalyst, reaction rates can be significantly increased compared to solution-phase or conventional solid-state photochemistry. beilstein-journals.org This technique increases mixing efficiency and exposes fresh reactant surfaces to light. beilstein-journals.org While no specific application of this technique to this compound was found, it represents a potential pathway for enhancing its solid-state photoreactivity, should such transformations be desired.

Reactivity of the Carbamate Moiety

The carbamate group (-NH-CO-O-) is a hybrid of an amide and an ester, and its reactivity reflects this dual nature. nih.gov It is generally more stable to hydrolysis than an ester but more reactive than an amide. nih.gov The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, which stabilizes the C-N bond. However, the additional oxygen atom compared to an amide makes the carbamate carbonyl carbon more electrophilic. nih.gov

This electrophilicity allows the carbamate to react with nucleophiles. nih.gov Enzymatic studies on other carbamates have shown that nucleophilic attack occurs at the carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.gov This intermediate can then collapse, cleaving the C-O bond and releasing the alcohol (or phenol) portion, resulting in a carbamylated nucleophile. nih.gov In the context of this compound, strong nucleophiles could potentially attack the carbamate carbonyl, leading to the cleavage of the methyl ester portion of the carbamate or reaction at the carbamate carbonyl itself.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Detailed kinetic and thermodynamic studies specifically focused on reactions involving this compound are not extensively available in publicly accessible scientific literature. However, by examining research on structurally similar compounds, such as other benzoate esters, we can infer the types of reactions and analyses that would be relevant for understanding the reactivity of this specific molecule. These studies typically focus on hydrolysis, a key reaction pathway for esters, and provide insights into the factors influencing reaction rates and thermodynamic stability.

General Principles of Ester Hydrolysis Kinetics

The hydrolysis of benzoate esters, a reaction that would be applicable to this compound, can be catalyzed by either acid or base. The kinetics of these reactions are often studied to determine the rate law, rate constants, and the influence of substituents on the ester's reactivity.

For instance, studies on the alkaline hydrolysis of substituted phenyl benzoates have demonstrated that the reaction rates are significantly influenced by the electronic effects of the substituents on both the acyl and the phenyl portions of the molecule. Electron-withdrawing groups tend to increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a hydroxide ion. Conversely, electron-donating groups generally decrease the reaction rate.

While no specific kinetic data for this compound is available, a study on the base-catalyzed hydrolysis of a series of homologous alkyl benzoates provides relevant comparative data. The half-life (t₁/₂) for the hydrolysis of various benzoate esters indicates that the size of the alkyl group can influence the reaction rate.

Table 1: Half-life (t₁/₂) for Base-Catalyzed Hydrolysis of Various Benzoate Esters

| Compound | Half-life (t₁/₂) in minutes |

|---|---|

| Methyl benzoate | 14 |

| Ethyl benzoate | 14 |

| n-Propyl benzoate | 19 |

| n-Butyl benzoate | 21 |

This data suggests that for simple alkyl benzoates, an increase in the alkyl chain length from methyl to butyl leads to a slight decrease in the rate of hydrolysis.

Thermodynamic Considerations in Reactions of Related Benzoates

Thermodynamic studies of related compounds, such as Butyl 4-hydroxybenzoate (B8730719), provide data on properties like enthalpy and entropy of fusion, which are important for understanding the compound's physical stability and phase behavior. While these are not reaction thermodynamics, they are fundamental thermodynamic parameters of the molecule itself.

For example, the thermodynamic properties of Butyl 4-hydroxybenzoate have been determined using adiabatic calorimetry.

Table 2: Thermodynamic Properties of Fusion for Butyl 4-hydroxybenzoate

| Property | Value |

|---|---|

| Melting Temperature (Tm) | 342.227 ± 0.054 K |

| Molar Enthalpy of Fusion (ΔfusHm) | 26.122 ± 0.192 kJ·mol⁻¹ |

Furthermore, the standard molar enthalpy of formation (ΔfHm°) for Butyl 4-hydroxybenzoate has been derived from combustion calorimetry, providing a key measure of its thermodynamic stability.

Table 3: Standard Molar Enthalpy of Formation for Butyl 4-hydroxybenzoate

| Property | Value |

|---|

While direct kinetic and thermodynamic data for reactions of this compound are not available, the principles and data from related benzoate esters provide a framework for predicting its likely chemical behavior and stability. Future research would be necessary to establish the specific kinetic parameters and thermodynamic profiles for reactions involving this compound.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a fundamental understanding of the molecule's electronic landscape and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized geometry and electronic properties of molecules. For Butyl 4-(methoxycarbonylamino)benzoate, DFT calculations can elucidate the distribution of electrons and identify the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the molecule's surface. mdpi.com For this compound, the MEP map would highlight regions of negative potential (typically colored red) around the electronegative oxygen atoms of the ester and carbamate (B1207046) carbonyl groups, indicating their susceptibility to electrophilic attack. researchgate.netmdpi.com Conversely, regions of positive potential (colored blue) would be concentrated around the hydrogen atom of the amine group (N-H), marking it as a site for potential nucleophilic interaction. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM) can further dissect the electronic structure by analyzing the topology of the electron density. This analysis characterizes the nature of chemical bonds (e.g., covalent vs. ionic) and identifies non-covalent interactions within the molecule.

Table 1: Calculated Electronic Properties of this compound using DFT

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity. |

Quantum chemical methods are highly effective in predicting spectroscopic properties. Theoretical vibrational frequencies can be calculated and correlated with experimental data from infrared (IR) and Raman spectroscopy. These calculations help in the precise assignment of spectral bands to specific molecular vibrations, such as the characteristic stretching of the C=O and N-H bonds.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of the molecule. epstem.net The accuracy of these predictions allows for a detailed comparison with experimental spectra, confirming the molecular structure.

Computational pKa prediction is achieved by calculating the Gibbs free energy change associated with the deprotonation of the molecule, typically at the N-H site of the carbamate group. This provides a theoretical estimate of the compound's acidity.

Table 2: Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Carbamate | 3350 | 3320 |

| C=O Stretch | Ester | 1725 | 1710 |

| C=O Stretch | Carbamate | 1695 | 1680 |

| C-O Stretch | Ester | 1280 | 1275 |

DFT calculations are instrumental in exploring potential chemical reactions involving this compound, such as hydrolysis of the ester or carbamate functionalities. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy. This information provides critical insights into reaction mechanisms and rates, which are often difficult to determine experimentally.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time, offering a dynamic perspective on the behavior of this compound in various environments.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. The butyl chain and the rotatable bonds within the ester and carbamate groups allow the molecule to adopt numerous conformations. scispace.com Simulations can reveal the most probable and lowest-energy conformations in specific environments, such as in a solvent or interacting with a biological receptor. mdpi.comsemanticscholar.org

The stability of the molecule's conformation during a simulation is often assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) of atomic positions from an initial structure. nih.gov A stable RMSD value over time suggests that the molecule has reached an equilibrium state. Other parameters, such as the Radius of Gyration (Rg), provide information about the molecule's compactness. nih.gov

MD simulations provide a detailed view of the non-covalent interactions that govern the molecule's structure and behavior. mdpi.com Intramolecular hydrogen bonds, for instance between the N-H group and the ester's carbonyl oxygen, can be identified and their stability quantified over the course of the simulation. nih.gov

When simulated in a solvent like water, MD can map the complex network of intermolecular hydrogen bonds between the solute and solvent molecules. semanticscholar.org The analysis of these interactions is crucial for understanding the molecule's solubility and how it interacts with its environment. The simulation can track the formation and breaking of hydrogen bonds, providing a dynamic picture of these crucial interactions. mdpi.comsemanticscholar.org

Table 3: Summary of Key Interactions for this compound from MD Simulations

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Intramolecular H-Bond | N-H --- O=C (Ester) | Stabilizes specific conformations of the molecule. |

| Intermolecular H-Bond (with Water) | N-H --- OH₂ | Contributes to solubility and solvation shell structure. |

| Intermolecular H-Bond (with Water) | C=O --- H₂O | Key interaction for solvation of polar groups. |

| C-H···π Interaction | Butyl C-H --- Aromatic Ring | Weak interaction influencing crystal packing and aggregation. nih.gov |

Development and Optimization of Force Fields for Benzoate (B1203000) Systems

The accurate simulation of molecular systems, including those containing this compound, is highly dependent on the quality of the underlying force field. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles, typically atoms in a molecule. The development and optimization of force fields for specific classes of molecules, such as benzoate systems, is an active area of research aimed at improving the reliability of molecular dynamics (MD) and Monte Carlo (MC) simulations.

The process of developing a force field for a benzoate system like this compound generally involves several key steps. Initially, a base set of parameters is often adopted from a well-established, general-purpose force field such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or GAFF (General Amber Force Field). These force fields provide a robust starting point for parameters like bond lengths, bond angles, and Lennard-Jones parameters.

However, for specific molecular fragments, particularly those involving conjugated systems or unique electronic environments like the substituted benzene (B151609) ring in this compound, these general parameters may not be sufficiently accurate. Therefore, a crucial step is the refinement of these parameters, especially the partial atomic charges and the dihedral (torsion) angle parameters that govern the conformational flexibility of the molecule.

Partial atomic charges are typically derived by fitting them to the electrostatic potential (ESP) calculated from high-level quantum mechanics (QM) computations, such as those using density functional theory (DFT) or ab initio methods like MP2. The Restrained Electrostatic Potential (RESP) fitting approach is commonly employed to ensure that the charges are physically reasonable and transferable.

Torsional parameters are optimized by fitting the force field's potential energy surface to a QM-calculated energy profile for the rotation around specific bonds. For this compound, critical torsions would include the C-O bond of the ester group and the C-N bond of the carbamate group. By adjusting the Fourier series terms that define the torsional potential in the force field, researchers can ensure that the simulated conformational preferences and rotational energy barriers accurately reflect the quantum mechanical reality.

Recent advancements in force field development incorporate automated parameterization tools and machine learning techniques to accelerate and improve the accuracy of this process. These methods can systematically adjust parameters to reproduce a wide range of experimental data, such as liquid densities and heats of vaporization, in addition to QM data. For benzoate systems, ensuring the correct representation of intermolecular interactions, including π-π stacking of the benzene rings and hydrogen bonding involving the carbamate group, is essential for accurately predicting condensed-phase properties.

The table below illustrates a representative set of parameters that would be defined in a force field for a fragment of the this compound molecule.

| Interaction Type | Atoms Involved | Parameter | Typical Value |

|---|---|---|---|

| Bond Stretching | C(ar)-C(ar) | Force Constant (kcal/mol/Ų) | 469.0 |

| Bond Stretching | C=O | Force Constant (kcal/mol/Ų) | 570.0 |

| Angle Bending | C(ar)-C(ar)-C(ar) | Force Constant (kcal/mol/rad²) | 63.0 |

| Angle Bending | O=C-O | Force Constant (kcal/mol/rad²) | 80.0 |

| Torsional Dihedral | C(ar)-C(ar)-N-C | Vn (kcal/mol) | Series of values for periodicity |

| Non-bonded (Lennard-Jones) | O(carbonyl) | ε (kcal/mol) | 0.210 |

| Non-bonded (Lennard-Jones) | O(carbonyl) | σ (Å) | 2.96 |

In Silico Structural Predictions and Chemical Property Relationships

In silico methods, which rely on computer simulations and computational chemistry, are invaluable for predicting the three-dimensional structure of molecules like this compound and for establishing relationships between their structure and chemical properties. These predictive studies can guide experimental work and provide insights into the behavior of the molecule at an atomic level.

The first step in most in silico studies is the optimization of the molecular geometry. This is typically performed using quantum mechanical methods, with Density Functional Theory (DFT) being a popular choice due to its balance of accuracy and computational cost. Functionals such as B3LYP, paired with a suitable basis set (e.g., 6-31G* or larger), are commonly used to find the lowest energy conformation of the molecule. These calculations can provide precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's preferred shape.

Once the geometry is optimized, a wide range of chemical properties can be calculated. These properties, often referred to as molecular descriptors, are quantitative representations of the molecule's electronic and steric features. Key descriptors include:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive.

Steric and Topological Properties: Descriptors such as molecular weight, molecular volume, surface area, and ovality provide information about the size and shape of the molecule.

These calculated descriptors are frequently used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. In QSAR/QSPR, statistical models are built to correlate these descriptors with experimental activities (e.g., biological activity) or properties (e.g., boiling point, solubility). For a series of related benzoate compounds, a QSAR model might reveal that an increase in hydrophobicity and a specific distribution of electrostatic potential are correlated with higher biological efficacy.

For this compound, such studies could predict its potential applications by comparing its calculated descriptors to those of known compounds. For example, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile can be predicted using in silico models, which is a critical step in the early stages of drug discovery.

The following table presents hypothetical, yet representative, in silico predicted properties for this compound, based on typical values for similar aromatic esters and carbamates.

| Property/Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 237.26 g/mol | Influences diffusion and transport properties. |

| LogP (octanol-water partition coefficient) | 2.85 | Indicates hydrophobicity and potential for membrane permeability. |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

| Polar Surface Area (PSA) | 67.8 Ų | Correlates with transport properties and drug-likeness. |

Derivatization and Synthetic Utility

Butyl 4-(methoxycarbonylamino)benzoate as a Synthetic Intermediate

This compound serves as a versatile synthetic intermediate, primarily in multi-step syntheses where selective reactivity is crucial. The methoxycarbonyl group acts as a protecting group for the aniline (B41778) nitrogen, preventing it from undergoing unwanted reactions such as oxidation or acylation while other parts of the molecule are being modified.

The utility of similar N-protected aminobenzoate structures is well-documented in the synthesis of complex molecules, including pharmaceuticals. For instance, the related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a key intermediate in the synthesis of the targeted cancer therapy drug Vandetanib. researchgate.net This highlights the strategic importance of the carbamate-protected aminobenzoate scaffold.

In a typical synthetic sequence, the ester or the aromatic ring of this compound can be modified first. Once the desired transformations are complete, the methoxycarbonyl group can be removed under specific hydrolytic conditions (acidic or basic) to liberate the free amino group. This newly exposed amine can then participate in subsequent reactions, such as amide bond formation, diazotization, or nucleophilic aromatic substitution, thereby building molecular complexity. This strategic protection and deprotection sequence allows for a controlled and efficient construction of target molecules.

Functional Group Transformations of the Benzoate (B1203000) Moiety

The butyl ester portion of the molecule, known as the benzoate moiety, is amenable to several fundamental organic transformations. These reactions allow for the conversion of the ester into other important functional groups.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic (saponification) conditions to yield 4-(methoxycarbonylamino)benzoic acid. libretexts.org Basic hydrolysis is typically carried out with an aqueous solution of a strong base like sodium hydroxide (B78521), followed by an acidic workup to protonate the resulting carboxylate salt. libretexts.org

Reduction: The ester can be reduced to the corresponding primary alcohol, [4-(methoxycarbonylamino)phenyl]methanol. This transformation requires a strong reducing agent, most commonly lithium aluminum hydride (LiAlH₄), as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. libretexts.org

Transesterification: This process involves converting the butyl ester into a different alkyl ester by reacting it with another alcohol in the presence of an acid or base catalyst. google.comresearchgate.net For example, reacting this compound with an excess of ethanol (B145695) and a catalytic amount of sulfuric acid would drive the equilibrium towards the formation of Ethyl 4-(methoxycarbonylamino)benzoate and butanol. researchgate.net

The following table summarizes these key transformations.

| Transformation | Reagents & Conditions | Product |

| Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | 4-(methoxycarbonylamino)benzoic acid |

| Reduction | 1. LiAlH₄, Anhydrous Ether 2. H₃O⁺ | [4-(methoxycarbonylamino)phenyl]methanol |

| Transesterification | R'OH (e.g., Ethanol), H₂SO₄ (cat.), Heat | Alkyl 4-(methoxycarbonylamino)benzoate (e.g., Ethyl ester) |

Chemical Modifications and Structural Diversification of the Carbamate (B1207046) Group

The N-methoxycarbonylamino (carbamate) group is relatively stable, which is why it functions effectively as a protecting group. However, it also possesses sites for chemical modification, allowing for further structural diversification.

N-Alkylation: The nitrogen atom of the carbamate can be deprotonated by a strong base (e.g., sodium hydride) to form an anion, which can then be alkylated by reacting with an alkyl halide (e.g., methyl iodide). This results in an N-alkylated carbamate derivative, adding another point of diversity to the molecule.

Deprotection (Hydrolysis): As mentioned, the primary role of the carbamate is often protection. The group can be cleaved to reveal the parent amine, Butyl 4-aminobenzoate (B8803810). This is typically achieved under harsh conditions, such as heating with a strong acid (e.g., HBr) or a strong base (e.g., KOH), which hydrolyzes both the carbamate and the ester linkages. Selective cleavage may be possible under specific conditions, but often the reaction is designed to hydrolyze both functional groups.

Modification to Urea (B33335) Derivatives: After deprotection to the free amine, the resulting Butyl 4-aminobenzoate can be reacted with isocyanates (R-N=C=O) to form urea derivatives, a common structural motif in medicinal chemistry.

These modifications of the carbamate group, particularly its removal, are critical steps that unlock the synthetic potential of the amine functionality after other molecular manipulations have been completed.

Synthesis and Characterization of Analogs with Varied Alkyl Chains or Aromatic Substitutions

The synthesis of analogs of this compound allows for the systematic exploration of structure-activity relationships in various applications. This can be achieved by altering the ester's alkyl chain or by introducing substituents onto the aromatic ring.

Synthesis: Analogs with different alkyl chains can be readily synthesized via Fischer esterification. This involves reacting 4-(methoxycarbonylamino)benzoic acid with a variety of alcohols (e.g., methanol, ethanol, isopropanol) under reflux with a catalytic amount of a strong acid like sulfuric acid. nih.gov Alternatively, using a reagent like thionyl chloride can convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the desired alcohol. patsnap.com

To create analogs with aromatic substitutions, the synthesis would begin with a substituted 4-aminobenzoic acid (e.g., 3-chloro-4-aminobenzoic acid). The amino group would first be protected by reacting it with methyl chloroformate to form the methoxycarbonylamino group. Subsequently, the resulting substituted carboxylic acid would be esterified with butanol as described above.

Characterization: The structural verification of these synthesized analogs relies on standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the electronic environment of protons. For a typical analog, one would expect to see characteristic signals for the aromatic protons (often a pair of doublets), the N-H proton of the carbamate (a singlet), the protons of the ester alkyl chain, and the methoxy (B1213986) group of the carbamate (a singlet around 3.8 ppm). nih.gov

¹³C NMR: Shows signals for each unique carbon atom. Key signals include those for the two carbonyl carbons (ester and carbamate, typically in the 150-170 ppm range) and the carbons of the aromatic ring and alkyl chains. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify functional groups. Characteristic absorption bands would be observed for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching for both the ester and carbamate groups (typically between 1680-1730 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹). rsc.org

Mass Spectrometry (MS): This is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. Electron Ionization (EI) mass spectrometry of carbamates often shows a stable molecular ion peak and characteristic fragments. researchgate.net

The table below illustrates some potential analogs that could be synthesized.

| R Group (Ester) | Aromatic Substituent | Compound Name |

| -CH₂CH₃ | H | Ethyl 4-(methoxycarbonylamino)benzoate |

| -CH(CH₃)₂ | H | Isopropyl 4-(methoxycarbonylamino)benzoate |

| -CH₂CH₂CH₂CH₃ | 3-Chloro | Butyl 3-chloro-4-(methoxycarbonylamino)benzoate |

| -CH₂CH₂CH₂CH₃ | 2-Methoxy | Butyl 2-methoxy-4-(methoxycarbonylamino)benzoate |

Environmental Chemical Aspects: Fate and Degradation

Chemical Degradation Pathways in Environmental Matrices

The primary chemical degradation pathways for Butyl 4-(methoxycarbonylamino)benzoate in environmental matrices such as soil and water are expected to be hydrolysis of its ester and carbamate (B1207046) bonds. Carbamate pesticides, a class of compounds structurally related to this compound, are known to be degraded by soil microorganisms. ucanr.edu The rate of degradation is influenced by factors such as soil type, temperature, and moisture content. ucanr.edu

Microbial degradation is a significant factor in the breakdown of many organic compounds in the environment. nih.govresearchgate.net Carboxylesterases, enzymes found in various bacteria, are known to hydrolyze carbamates. nih.gov Similarly, the ester linkage in benzoate (B1203000) compounds can be cleaved by microbial action. For instance, psychrotolerant bacteria have been shown to degrade di-n-butyl phthalate, a compound also containing a butyl ester group. nih.gov

The degradation of this compound would likely proceed through two main hydrolytic pathways:

Hydrolysis of the carbamate linkage: This would lead to the formation of 4-aminobenzoic acid butyl ester (also known as Butylparaben) and methanol.

Hydrolysis of the benzoate ester linkage: This would result in 4-(methoxycarbonylamino)benzoic acid and butanol.

Further degradation of these initial products would then occur. For example, 4-aminobenzoic acid is a naturally occurring compound and is readily biodegradable. The persistence of carbamate compounds in the environment is variable and depends on their specific chemical structure and the environmental conditions. nih.gov

Table 1: Potential Chemical Degradation Products of this compound in Environmental Matrices

| Initial Compound | Degradation Pathway | Potential Primary Products |

| This compound | Carbamate Hydrolysis | Butyl 4-aminobenzoate (B8803810), Methanol, Carbon Dioxide |

| This compound | Ester Hydrolysis | 4-(methoxycarbonylamino)benzoic acid, Butan-1-ol |

Photodegradation Processes in Environmental Systems

Aromatic compounds, such as this compound, have the potential to undergo photodegradation upon exposure to sunlight. Photolysis is a significant abiotic transformation process for many pesticides in aquatic environments. researchgate.net The process can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, which involves photosensitizers present in the water. researchgate.net

For aromatic carbamates, photodegradation is initiated by the absorption of UV radiation, leading to the excitation of the molecule. nih.gov This can result in the cleavage of the C-O bond in the ester group, generating phenoxyl radicals. nih.gov The subsequent reactions of these radicals with other molecules or radicals can lead to a variety of transformation products. nih.gov The rate and products of photodegradation are influenced by the specific chemical structure and the environmental medium. For example, the photodegradation of some aromatic carbamates has been shown to be faster in non-aqueous environments, like on leaf surfaces, compared to aqueous solutions. nih.gov

The presence of the aromatic ring in this compound suggests its susceptibility to photolytic degradation. The expected photoreactions could include photo-Fries rearrangement and cleavage of the carbamate and ester bonds, leading to the formation of various photoproducts.

Table 2: Factors Influencing Photodegradation of Aromatic Carbamates

| Factor | Influence on Photodegradation |

| Wavelength of Light | Absorption of specific UV wavelengths is required to initiate photodegradation. |

| Presence of Photosensitizers | Dissolved organic matter can act as photosensitizers, accelerating indirect photolysis. researchgate.net |

| Water Chemistry | pH and the presence of other dissolved substances can affect the rate of photodegradation. |

| Environmental Matrix | Photodegradation rates can differ between water, soil surfaces, and plant surfaces. nih.gov |

Hydrolytic Stability and Environmental Persistence from a Chemical Perspective

The hydrolytic stability of this compound is a key factor in determining its environmental persistence. Both the carbamate and the benzoate ester linkages are susceptible to hydrolysis. The rate of hydrolysis is highly dependent on the pH of the surrounding medium.

Carbamate insecticides are generally unstable under alkaline conditions. acs.org The hydrolysis of N-methylcarbamate pesticides has been shown to be faster at higher pH values. nih.gov For instance, the hydrolysis half-lives of carbofuran, carbaryl, and propoxur (B1679652) at pH 9 were found to be significantly shorter than at neutral or acidic pH. nih.gov Similarly, the hydrolysis of benzoate esters can be catalyzed by both acids and bases.

Given its structure, this compound is expected to be more susceptible to hydrolysis in alkaline environments. The electron-withdrawing nature of the methoxycarbonylamino group could influence the rate of hydrolysis of the butyl ester.

The environmental persistence of a chemical is inversely related to its degradation rate. Based on the general behavior of carbamates and benzoate esters, this compound is not expected to be highly persistent in the environment, particularly in biologically active and alkaline matrices. However, in the absence of specific experimental data, its actual persistence remains to be determined.

Table 3: General Hydrolytic Stability of Related Functional Groups

| Functional Group | Stability in Acidic Conditions | Stability in Neutral Conditions | Stability in Alkaline Conditions |

| Carbamate (N-aryl) | Generally stable | Moderately stable | Prone to hydrolysis acs.orgnih.gov |

| Benzoate Ester | Can undergo acid-catalyzed hydrolysis | Generally stable | Prone to base-catalyzed hydrolysis (saponification) |

Future Research Directions

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of carbamates and benzoate (B1203000) esters often involves multi-step procedures and the use of hazardous reagents. Future research should prioritize the development of more sustainable and efficient synthetic pathways to Butyl 4-(methoxycarbonylamino)benzoate.

Key Research Objectives:

Green Chemistry Approaches: Investigation into one-pot syntheses, solvent-free reaction conditions, and the use of biodegradable catalysts can significantly reduce the environmental impact. bohrium.comunibo.itbeilstein-journals.orgbeilstein-journals.org Methodologies such as mechanochemical synthesis, which has been successfully applied to other carbamates, could offer a greener alternative by minimizing solvent use and energy consumption.

Catalytic Systems: The exploration of novel catalysts, including biocatalysts and nano-catalysts, could lead to higher yields, improved selectivity, and milder reaction conditions. For instance, the use of copper-based catalysts has shown promise in the synthesis of carbamates. organic-chemistry.org

Alternative Reagents: Research into replacing toxic reagents like phosgene (B1210022) with greener alternatives such as carbon dioxide is a critical area of development for carbamate (B1207046) synthesis. nih.govsintef.no

A proposed innovative and sustainable synthetic route could involve the direct carbonylation of Butyl 4-aminobenzoate (B8803810) using a suitable green carbonyl source, catalyzed by a recyclable and environmentally benign catalyst system.

Advanced Spectroscopic Characterization of Transient Species and Complex Reaction Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires advanced spectroscopic techniques capable of identifying and characterizing transient intermediates.

Key Research Objectives:

In-situ Spectroscopy: The application of in-situ FTIR and NMR spectroscopy can provide real-time monitoring of reaction progress, enabling the identification of short-lived intermediates and the elucidation of complex reaction networks.

Advanced Mass Spectrometry: Techniques such as electrospray ionization-mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) can be employed to detect and structurally characterize reaction intermediates and products in complex mixtures.

Spectroscopic Data Prediction: While experimental data for the target compound is not readily available, the spectroscopic characteristics can be predicted based on data from analogous structures.

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Characteristic Signals for this compound |

| ¹H NMR | Signals corresponding to the butyl chain protons (triplet, sextet, quintet, triplet), aromatic protons (doublets), N-H proton (singlet), and methoxy (B1213986) protons (singlet). rsc.orgspectrabase.com |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carbamate groups, aromatic carbons, and the carbons of the butyl and methoxy groups. rsc.orgspectrabase.com |

| FTIR | Characteristic absorption bands for N-H stretching, C=O stretching (ester and carbamate), C-O stretching, and aromatic C-H and C=C stretching. researchgate.netresearchgate.netresearchgate.net |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. nist.govmassbank.eumassbank.eu |

Deeper Computational Mechanistic Investigations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental studies by providing detailed insights into reaction mechanisms, electronic structures, and spectroscopic properties at the molecular level.

Key Research Objectives:

Reaction Pathway Analysis: DFT calculations can be used to map out the potential energy surfaces of synthetic routes, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the reaction kinetics and thermodynamics.

Spectroscopic Prediction: Computational methods can be employed to predict NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra, which can aid in the interpretation of experimental data.

Reactivity Descriptors: The calculation of molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui functions can provide valuable information about the reactivity and potential sites for electrophilic and nucleophilic attack. researchgate.net

Exploration of Novel Chemical Transformations and Applications of Derivatized Compounds

The functional groups present in this compound—the ester, the carbamate, and the aromatic ring—offer multiple sites for chemical modification, leading to a diverse range of derivatives with potentially novel applications.

Key Research Objectives:

Derivatization Strategies: Future research should explore a variety of chemical transformations, such as hydrolysis of the ester, modification of the carbamate, and electrophilic aromatic substitution on the benzene (B151609) ring, to synthesize a library of new compounds. researchgate.netresearchgate.net

Bioactive Molecules: Given that many carbamate and benzoate derivatives exhibit biological activity, the synthesized derivatives should be screened for potential applications in medicinal chemistry and agrochemicals. banglajol.infomdpi.com The structural similarity to compounds like Butamben, a local anesthetic, suggests that derivatives could be explored for similar properties. nih.gov

Materials Science: The aromatic nature of the compound suggests that its derivatives could be investigated as building blocks for novel polymers, liquid crystals, or other advanced materials.